Amaryllisine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(1S,10S,12R)-5,6,12-trimethoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-4-ol |
InChI |
InChI=1S/C18H23NO4/c1-21-11-4-5-18-6-7-19(15(18)8-11)10-12-13(18)9-14(20)17(23-3)16(12)22-2/h4-5,9,11,15,20H,6-8,10H2,1-3H3/t11-,15-,18+/m0/s1 |
InChI Key |
FADGQBPUPGSTJB-GEWABHDNSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@H]2[C@@]3(CCN2CC4=C(C(=C(C=C43)O)OC)OC)C=C1 |
Canonical SMILES |
COC1CC2C3(CCN2CC4=C(C(=C(C=C43)O)OC)OC)C=C1 |
Origin of Product |
United States |
Botanical Sourcing and Isolation Methodologies for Amaryllisine
Plant Families and Genera Yielding Amaryllisine
This compound is a crinine-type alkaloid, a class of compounds characteristic of a specific plant family. wikipedia.org Its natural sourcing is confined to a select group of plants, primarily within the Amaryllidaceae family.
Amaryllidaceae Alkaloid Profile Research
The Amaryllidaceae family is renowned for producing a unique and diverse array of isoquinoline (B145761) alkaloids, with over 600 identified compounds to date. frontiersin.orgub.edu These alkaloids are the subject of extensive phytochemical research due to their significant biological activities. nih.gov Each species within the family tends to produce a complex mixture of alkaloids, often with a few dominant compounds and numerous others at lower concentrations. nih.gov
Research into the alkaloid profiles of various Amaryllidaceae species has successfully identified this compound as a constituent. For instance, comprehensive studies on the bulbs of Amaryllis belladonna have utilized methods like gas chromatography-mass spectrometry (GC-MS) to identify its complex alkaloid makeup. nih.gov In one such study, this compound was identified alongside twenty-five other Amaryllidaceae alkaloids, including belladine, lycorine (B1675740), and crinine (B1220781). researchgate.net Similarly, metabolomic analysis of Lycoris longituba seedlings also confirmed the presence of this compound among other alkaloids like galanthamine (B1674398) and narciclasine (B1677919). frontiersin.org
These profiling studies are crucial for understanding the biosynthetic pathways within the plants and for identifying rich botanical sources of specific alkaloids. nih.gov
Distribution and Chemotaxonomy of this compound-Producing Species
The Amaryllidaceae family encompasses approximately 80 genera and 1600 species, which are distributed globally, with a concentration in tropical and warm regions. scielo.br Species known to produce this compound are found in distinct geographical locations.
Amaryllis : This genus, which includes the well-known Amaryllis belladonna (belladonna-lily), is native to the winter rainfall areas of South Africa. nih.govpacificbulbsociety.org
Hippeastrum : Often confused with Amaryllis, this genus is native to tropical and subtropical regions of South and Central America, including Brazil, Peru, and Bolivia. wisc.edu While research has focused on many of its alkaloids, its profile is a subject of ongoing investigation.
Lycoris : Plants of this genus, such as Lycoris longituba, are found in Asia and are recognized in traditional Chinese medicine. frontiersin.org
Chemotaxonomy , the classification of plants based on their chemical constituents, plays a significant role in understanding the relationships within the Amaryllidaceae family. slideshare.net The presence and distribution of secondary metabolites, like the various types of Amaryllidaceae alkaloids, serve as important taxonomic markers. gacbe.ac.in For example, the consistent presence of crinine-type alkaloids, including this compound, helps to define and differentiate genera and species within the family, providing insights that complement traditional morphological classifications. wikipedia.orgmdpi.com
Table 1: Genera Known to Produce this compound This table is interactive and can be sorted by clicking the column headers.
| Genus | Native Region | Family | Known Species |
|---|---|---|---|
| Amaryllis | South Africa | Amaryllidaceae | A. belladonna |
| Lycoris | Asia | Amaryllidaceae | L. longituba |
| Crinum | Widespread in warm regions | Amaryllidaceae | Multiple species |
Advanced Chromatographic and Spectroscopic Techniques in this compound Isolation
The isolation and identification of this compound from its natural sources are complex processes that rely on a suite of advanced analytical techniques. Because it exists within a complex matrix of numerous other similar alkaloids, high-resolution methods are required. edubirdie.com
High-Resolution Separation Strategies for this compound Enrichment
The initial step following solvent extraction of plant material is typically a series of chromatographic separations to fractionate the crude extract and enrich the target compound. rasayanjournal.co.in
Column Chromatography (CC): This is a fundamental technique for the initial cleanup and fractionation of plant extracts. edubirdie.com Vacuum Liquid Chromatography (VLC), a variation of CC, is often used for the rapid, large-scale fractionation of extracts. iipseries.orgnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique essential for the fine purification of alkaloids like this compound. iipseries.org By using different column chemistries (e.g., reversed-phase) and mobile phase gradients, compounds can be separated based on subtle differences in polarity. metwarebio.com The conditions developed at an analytical scale using Ultra-High-Performance Liquid Chromatography (UHPLC) can be transferred to a semi-preparative scale for the targeted isolation of specific compounds. nih.gov
Gas Chromatography (GC): GC is particularly effective for separating the volatile and semi-volatile alkaloids found in Amaryllidaceae plants. iipseries.org The technique separates compounds based on their boiling points and interaction with the stationary phase. mdpi.com
Advanced Detection Methods for this compound in Complex Matrices
Once separated, the identification of this compound within a complex plant extract requires powerful spectroscopic and spectrometric methods. slideshare.net Often, these techniques are "hyphenated" with chromatographic systems for real-time analysis as compounds are separated. e3s-conferences.org
Mass Spectrometry (MS): This is a cornerstone technique for alkaloid identification. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides both retention time data and mass spectral data. mdpi.com The electron ionization (EI) mode in GC-MS generates a characteristic fragmentation pattern that serves as a chemical fingerprint for a compound. nih.gov High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule, a critical step in identifying compounds in a complex matrix. acs.orgchromatographytoday.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of a compound. amr-insights.eu Techniques like 1H-NMR, 13C-NMR, and two-dimensional (2D) NMR experiments (e.g., COSY, HMBC) are used to elucidate the complete structure of isolated alkaloids, confirming the identity of compounds like this compound. nih.govmdpi.com
Ultraviolet (UV) Spectroscopy: UV spectroscopy is often used as a detector in HPLC systems. mdpi.com While not highly specific on its own, the UV spectrum provides preliminary information about the class of compound being detected. rasayanjournal.co.in
The combination of these high-resolution separation and detection methods is essential for navigating the chemical complexity of Amaryllidaceae extracts to successfully isolate, identify, and characterize this compound. mdpi.com
Biosynthetic Pathways of Amaryllisine
Precursor Identification and Elucidation in Amaryllisine Biosynthesis
The biosynthetic foundation of all Amaryllidaceae alkaloids, including this compound, is built from two primary aromatic amino acids: phenylalanine and tyrosine. mdpi.comnih.gov Early research, primarily utilizing radiolabeling experiments, was crucial in tracing the incorporation of these precursors into the core alkaloid structures. For instance, studies demonstrated that [14C]phenylalanine and [3H]3,4-dihydroxybenzaldehyde were precursors to the aromatic portion of related alkaloids like haemanthamine (B1211331) and lycorine (B1675740). nih.gov
The pathway proceeds through several key intermediates. Phenylalanine is first converted into 3,4-dihydroxybenzaldehyde (B13553), while tyrosine is transformed into tyramine (B21549). nih.gov The elucidation of the conversion sequence from phenylalanine showed it proceeds through trans-cinnamic acid, 4-hydroxycinnamic acid, and then likely 3,4-dihydroxycinnamic acid to form 3,4-dihydroxybenzaldehyde. nih.gov
The pivotal step in forming the characteristic C6-C2-N-C6-C1 backbone of Amaryllidaceae alkaloids is the condensation of tyramine and 3,4-dihydroxybenzaldehyde to create the central precursor, norbelladine (B1215549). nih.govresearchgate.net This intermediate is then methylated to produce 4′-O-methylnorbelladine, a critical branch-point intermediate from which diverse alkaloid skeletons are generated through various intramolecular phenolic oxidative coupling reactions. mdpi.comnih.gov The specific pathway leading to the crinine-type structure of this compound follows from this common precursor.
| Precursor | Role in Pathway | Source Molecule |
|---|---|---|
| Phenylalanine | Primary precursor for the C6-C1 benzaldehyde (B42025) unit. mdpi.comnih.gov | - |
| Tyrosine | Primary precursor for the C6-C2-N phenethylamine (B48288) unit. mdpi.comnih.gov | - |
| 3,4-Dihydroxybenzaldehyde | Condensation partner derived from phenylalanine. nih.gov | Phenylalanine |
| Tyramine | Condensation partner derived from tyrosine. nih.gov | Tyrosine |
| Norbelladine | Core intermediate formed by the condensation of tyramine and 3,4-dihydroxybenzaldehyde. researchgate.net | Tyramine, 3,4-Dihydroxybenzaldehyde |
| 4′-O-methylnorbelladine | Key branch-point intermediate for various alkaloid types. mdpi.comnih.gov | Norbelladine |
Enzymology and Gene Expression in this compound Metabolic Routes
The conversion of simple precursors into the complex structure of this compound is orchestrated by a series of specific enzymes, whose corresponding genes are tightly regulated.
While the complete enzymatic sequence to this compound is still under investigation, research has identified several key enzymes in the upstream pathway common to all Amaryllidaceae alkaloids. nih.gov
Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid. nih.govresearchgate.net
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP73A1), C4H hydroxylates trans-cinnamic acid to form 4-hydroxycinnamic acid (p-coumaric acid). nih.govresearchgate.net
Tyrosine Decarboxylase (TYDC): This enzyme is responsible for the decarboxylation of tyrosine to produce tyramine. researchgate.netnih.gov
Norbelladine Synthase (NBS): Identified as a key enzyme, NBS catalyzes the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine. researchgate.netresearchgate.net Another enzyme, a noroxomaritidine/norcraugsodine reductase (NR), has also been shown to catalyze this reaction in vitro. researchgate.net
Norbelladine 4′-O-methyltransferase (N4OMT): This O-methyltransferase specifically methylates the 4'-hydroxyl group of norbelladine to yield the crucial intermediate 4′-O-methylnorbelladine. nih.govnih.gov
Cytochrome P450 Enzymes: Following the formation of 4′-O-methylnorbelladine, various cytochrome P450-dependent enzymes are believed to catalyze the critical intramolecular phenol-phenol C-C bond couplings that determine the final alkaloid skeleton, such as the crinine (B1220781) type to which this compound belongs. researchgate.net
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Phenylalanine Ammonia Lyase | PAL | Converts Phenylalanine to trans-Cinnamic acid. | nih.govresearchgate.net |
| Cinnamate-4-Hydroxylase | C4H (CYP73A1) | Converts trans-Cinnamic acid to 4-Hydroxycinnamic acid. | nih.govresearchgate.net |
| Tyrosine Decarboxylase | TYDC | Converts Tyrosine to Tyramine. | researchgate.netnih.gov |
| Norbelladine Synthase | NBS | Condenses Tyramine and 3,4-Dihydroxybenzaldehyde to form Norbelladine. | researchgate.netresearchgate.net |
| Norbelladine 4′-O-methyltransferase | N4OMT | Methylates Norbelladine to form 4′-O-methylnorbelladine. | nih.govnih.gov |
Advances in next-generation sequencing have enabled large-scale transcriptomic analyses in Amaryllidaceae species, providing powerful tools for gene discovery. nih.gov By generating comprehensive gene expression data from different tissues (e.g., bulbs, roots, leaves) and under various conditions, researchers can identify candidate genes involved in alkaloid biosynthesis. nih.gov
For example, transcriptomes assembled for Narcissus sp. aff. pseudonarcissus and Lycoris aurea have been crucial in identifying biosynthetic genes. nih.govnih.gov A combined transcriptomic and metabolomic study in Lycoris longituba revealed that treatment with methyl jasmonate (MeJA) led to the accumulation of numerous Amaryllidaceae alkaloids, including this compound. nih.govfrontiersin.org This accumulation was correlated with the significant upregulation of genes encoding key enzymes like norbelladine synthase (NBS) and norbelladine 4′-O-methyltransferase (OMT). nih.govfrontiersin.org Such "multi-omics" approaches, which correlate gene expression profiles with metabolite profiles, are invaluable for assigning function to previously uncharacterized genes. nih.gov
While proteomics studies are less common in this specific area, the combination of transcriptomic and proteomic data is recognized as a powerful strategy for identifying the full suite of proteins involved in the this compound metabolic pathway. nih.gov
Key Enzymes Involved in this compound Formation
Regulation and Environmental Influences on this compound Production
The production of this compound, like other plant secondary metabolites, is tightly regulated and responsive to both internal developmental cues and external environmental signals. nih.gov
The plant hormone methyl jasmonate (MeJA) has been identified as a significant regulator of Amaryllidaceae alkaloid biosynthesis. frontiersin.org Studies on Lycoris longituba seedlings demonstrated that applying exogenous MeJA induced the expression of genes in the jasmonate signaling pathway, including the transcription factor MYC, which in turn activated the expression of biosynthetic genes like NBS and OMT. nih.govfrontiersin.org This hormonal signaling cascade resulted in a marked increase in the production of various alkaloids, including this compound. nih.gov
General environmental factors are also known to play a critical role in influencing the production of secondary metabolites. d-nb.infooregonstate.edu Factors such as:
Light: The quantity, quality, and duration of light can affect photosynthetic rates and the availability of primary metabolites for alkaloid synthesis. oregonstate.edu
Temperature: Temperature influences the activity of all enzymes in the biosynthetic pathway. oregonstate.edu Optimal temperature ranges can enhance production, while extremes can inhibit it. floraflex.com
Water Availability: Drought stress can often trigger the production of secondary metabolites as a defense mechanism. d-nb.info
Nutrient Supply: The availability of essential nutrients, particularly nitrogen, is fundamental for the synthesis of nitrogen-containing alkaloids. nih.govfrontiersin.org Studies have shown that MeJA treatment can enhance the activity of nitrogen metabolism enzymes like nitrate (B79036) reductase and glutamine synthetase, potentially boosting the precursor supply for alkaloid production. nih.govfrontiersin.org
Chemoenzymatic and Biocatalytic Approaches to this compound Analogue Generation
The generation of novel analogues of complex natural products like this compound is a significant area of research for drug discovery. Chemoenzymatic and biocatalytic methods are powerful strategies that leverage the high selectivity and efficiency of enzymes to perform chemical transformations that are often difficult to achieve through traditional synthetic chemistry. nih.govnih.gov
Biocatalysis involves using isolated enzymes or whole-cell systems to catalyze specific reactions. mdpi.com Enzymes from various classes, such as oxidoreductases, transferases, and lyases, can be employed. nih.gov For instance, engineered enzymes could be used to introduce new functional groups (e.g., hydroxyls, methyl groups) at specific positions on the this compound scaffold or on one of its biosynthetic precursors. This approach offers the advantage of mild reaction conditions and exceptional regio- and stereoselectivity. nih.gov
Chemoenzymatic synthesis combines the strengths of both chemical synthesis and biocatalysis. nih.gov This hybrid approach might involve the chemical synthesis of a modified precursor that is not found in nature, which is then fed to a biocatalytic system (an enzyme or a series of enzymes) to be incorporated into an this compound-like structure. This allows for the creation of a much wider range of analogues than what is accessible through purely chemical or biological means. While specific reports on the generation of this compound analogues using these methods are not prevalent, the principles have been successfully applied to many other classes of complex natural products, highlighting the potential of this approach for future research. researchgate.net
Chemical Synthesis and Structural Modification of Amaryllisine
Structure-Activity Relationship (SAR) Studies of Amaryllisine and its Derivatives
Elucidation of Pharmacophoric Elements within this compound Structure
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govub.edu For this compound and related crinane-type alkaloids, the pharmacophoric elements are closely tied to their observed biological effects, such as anticancer and antiviral activities.
Studies on various crinane alkaloids have identified several key structural features that are crucial for their bioactivity. A significant element for the apoptosis-inducing activity in cancer cells is the α-5,10b-ethano bridge . nih.govresearchgate.net This rigid bridge is a defining feature of the crinane skeleton and appears to be a critical requirement for cytotoxicity in certain cancer cell lines. researchgate.net
The substitution pattern on the crinane core also plays a vital role. A free hydroxyl group at the C-11 position has been identified as a crucial component for apoptosis-inducing activity. nih.govresearchgate.net Furthermore, the presence of an α- or β-methoxy or hydroxyl group at the C-3 position is tolerated and can contribute to the molecule's activity. nih.gov For antiviral properties, specifically against coronaviruses, a hydroxyl group on C-11 and a methoxy (B1213986) group on C-3 have been highlighted as important for activity. acs.org
Based on the structure of this compound, which contains methoxy groups at positions C-3, C-7, and C-8, and a hydroxyl group at C-9, its pharmacophoric profile can be inferred from the general model of crinane alkaloids. nih.gov The rigid α-5,10b-ethano bridge is present, and while it lacks the C-11 hydroxyl group often associated with potent activity, the oxygenation pattern on the aromatic ring likely contributes to its specific biological properties.
Correlating Structural Changes with Biological Modulations
The relationship between structural modifications of crinane-type alkaloids and their resulting biological activities has been a subject of extensive research. These structure-activity relationship (SAR) studies are essential for designing more potent and selective analogues.
For the crinane skeleton, several key SAR principles have been established, primarily from studies on related compounds like crinamine, haemanthamine (B1211331), and pancracine (B1215033). The modification of hydroxyl and methoxy groups, the saturation of double bonds, and the introduction of new functional groups have all been shown to significantly impact bioactivity.
Modifications at C-3 and C-11: As previously mentioned, the presence of a hydroxyl group at C-11 is often linked to potent anticancer activity. researchgate.net In contrast, modifications to the C-3 position, such as the presence of either an α- or β-methoxy group, are generally well-tolerated. nih.gov
Aromatic Ring Substitution: The substitution pattern on the aromatic ring (ring A) is another critical determinant of activity. For instance, in a study of pancracine derivatives, the conversion of the methylenedioxy group to an aromatic diol resulted in a loss of antiproliferative activity, while maintaining antimalarial properties. mdpi.com This highlights how different biological activities can be modulated by specific structural changes.
The table below summarizes the structure-activity relationships for some crinane-type alkaloids, which can be used to infer potential modulations for this compound.
| Compound/Derivative | Structural Modification | Effect on Biological Activity | Reference |
| Crinamine | α-5,10b-ethano bridge, C-11 hydroxyl | Potent apoptosis-inducing activity | researchgate.net |
| Haemanthamine | α-5,10b-ethano bridge, C-11 hydroxyl | Potent apoptosis-inducing activity | researchgate.net |
| Vittatine | β-5,10b-ethano bridge | Loss of apoptosis-inducing activity | researchgate.net |
| Dihydrohaemanthamine | Hydrogenation of C1-C2 double bond | Modulated apoptosis-inducing activity | researchgate.net |
| Pancracine Derivatives | Conversion of methylenedioxy to diol at C-3, C-4 | Inactive for antiproliferative activity, retained antimalarial activity | mdpi.com |
| Crinine (B1220781) Derivatives | Cleavage between C-1 and C-13 | Considered an important feature for biological activity | mdpi.com |
These findings underscore the intricate relationship between the structure of crinane-type alkaloids and their biological functions. While specific SAR studies on this compound are not extensively reported, the knowledge gained from its structural analogues provides a valuable framework for predicting how modifications to its chemical structure might influence its biological profile.
Molecular and Cellular Mechanisms of Amaryllisine Action
Investigation of Amaryllisine's Interaction with Cellular Targets
The specific interactions of this compound with distinct cellular components such as enzymes, receptors, and nucleic acids have not been extensively characterized in the available scientific literature.
There is a lack of specific studies detailing the inhibitory or activatory effects of this compound on particular enzymes. While other Amaryllidaceae alkaloids have been investigated for their roles as enzyme inhibitors, for instance, against acetylcholinesterase or topoisomerase I, similar detailed findings for this compound are not presently available. nih.govnih.gov
Currently, there are no specific research findings that describe the binding of this compound to cellular receptors or its subsequent modulatory activity. The broader class of Amaryllidaceae alkaloids includes compounds like galanthamine (B1674398), which acts as a modulator of nicotinic receptors, but equivalent research on this compound has not been reported. scielo.br
The potential for this compound to interact directly with nucleic acids, such as DNA or RNA, remains an uninvestigated area. Some phenanthridine (B189435) derivatives, a structural class to which this compound belongs, are known to act as DNA intercalating agents. wikipedia.org However, specific studies confirming or detailing this mechanism for this compound are absent from the current body of research.
Receptor Binding and Modulation by this compound
Signaling Pathway Modulation by this compound
Information regarding the influence of this compound on key cellular signaling pathways, such as those governing apoptosis and cell cycle, is not available in published in vitro or animal model studies.
There are no specific studies that have investigated the effect of this compound on apoptotic pathways in either in vitro cell cultures or animal models. Many other alkaloids from the Amaryllidaceae family, such as narciclasine (B1677919) and lycorine (B1675740), have been identified as inducers of apoptosis in cancer cells, but the role of this compound in this process has not been specifically elucidated. nih.govnih.govnih.gov
The effects of this compound on the regulation of the cell cycle have not been documented in scientific literature. Research on other compounds from the same alkaloid family has shown activity such as inducing cell cycle arrest, but specific data for this compound is currently lacking. nih.gov
Immunomodulatory Mechanisms of this compound (in vitro/animal models)
Direct studies on the immunomodulatory mechanisms of this compound in non-human, non-clinical models are limited. However, research on other Amaryllidaceae alkaloids suggests potential pathways through which this compound may influence the immune system. These alkaloids have demonstrated the ability to modulate the functions of key immune cells, such as macrophages and lymphocytes, and to alter the production of signaling molecules known as cytokines.
In studies involving human colon cancer cell lines, certain Amaryllidaceae alkaloids, such as narciclasine, lycorine, and haemanthamine (B1211331), have been shown to decrease the secretion of vascular endothelial growth factor (VEGF), a cytokine involved in angiogenesis and immune response. qiagen.com The modulation of cytokine production is a critical aspect of immunomodulation. For instance, in nonatopic asthmatics, an increased production of Interleukin-6 (IL-6) has been observed, highlighting the role of specific cytokines in inflammatory conditions. researchgate.net
The activation of immune cells is a complex process. In laboratory settings, substances like phytohemagglutinin (PHA) are used to stimulate the proliferation of lymphocytes and the release of cytokines. amegroups.org The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial protein complex that controls cytokine production and cell survival in response to various stimuli. wikipedia.orgnih.gov The NF-κB signaling pathway is a key regulator of inflammatory responses. nih.govpensoft.net Many natural compounds exert their immunomodulatory effects by influencing the NF-κB pathway. For example, in RAW264.7 macrophage cell lines, certain compounds have been shown to regulate the immune response through the NF-κB and MAPK signaling pathways. mdpi.comfrontiersin.org
Furthermore, the production of nitric oxide (NO) is a key feature of activated macrophages and plays a role in their antimicrobial and immunoregulatory functions. nih.govfrontiersin.orgnih.gov The inducible nitric oxide synthase (iNOS) enzyme, which is responsible for NO production in macrophages, is regulated by cytokines and bacterial products. qiagen.com Studies on RAW264.7 macrophages have demonstrated that various agents can significantly increase NO production, indicating macrophage activation. mdpi.com The potential for this compound to modulate these pathways remains an area for future investigation.
Table 1: Effects of Related Amaryllidaceae Alkaloids on Cytokine Secretion in Human Colon Cancer Cells
| Alkaloid | Cell Line | Effect on VEGF Secretion |
| Narciclasine | HCT116 | Decrease |
| Lycorine | HCT116 | Decrease |
| Haemanthamine | HCT116 | Decrease |
Data derived from studies on human cancer cell lines, providing a potential model for understanding the immunomodulatory effects of Amaryllidaceae alkaloids. qiagen.com
Cellular Uptake, Distribution, and Intracellular Fate of this compound (non-human, non-clinical)
The entry of molecules into a cell is often mediated by processes such as endocytosis, which involves the engulfing of substances by the cell membrane to form vesicles. frontiersin.org There are several types of endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov The specific pathway utilized can depend on the properties of the molecule and the cell type. nih.gov For instance, in studies with the human enterocyte-like cell line Caco-2, the intracellular pathogen Listeria monocytogenes has been used as a model to study penetration and intracellular growth. frontiersin.org
Once inside the cell, the distribution of a compound is crucial for its biological activity. The molecule may be transported to various organelles. A study on the biosynthesis of galanthamine, another Amaryllidaceae alkaloid, investigated the subcellular localization of a key enzyme, tyrosine decarboxylase (LlTYDC). mdpi.comfrontiersin.org Using fusion proteins with green fluorescent protein (GFP) in Nicotiana benthamiana leaves, LlTYDC was found to be localized in the cytoplasm and the endoplasmic reticulum. mdpi.comfrontiersin.org This suggests that the machinery for producing these alkaloids resides in these cellular compartments.
The intracellular trafficking of molecules is a highly regulated process. nih.govmightexbio.comresearchgate.net For example, the trafficking of presenilin 1, a component of the γ-secretase complex, is influenced by the amyloid precursor protein (APP). nih.gov The ultimate fate of a compound within the cell can involve metabolism, sequestration in specific compartments like lysosomes, or interaction with intracellular targets to exert its effects. frontiersin.org The investigation into the specific pathways governing the cellular journey of this compound is a necessary step to fully comprehend its mechanism of action.
Table 2: Investigated Cellular Processes for Related Compounds
| Compound/System | Cellular Process Investigated | Model System | Key Findings |
| Tyrosine Decarboxylase (LlTYDC) | Subcellular Localization | Nicotiana benthamiana leaves | Localized to cytoplasm and endoplasmic reticulum. mdpi.comfrontiersin.org |
| Listeria monocytogenes | Intracellular Penetration and Growth | Caco-2 cells | Model for intracellular pathogen lifestyle. frontiersin.org |
| Presenilin 1 | Intracellular Trafficking | Mammalian cells | Trafficking regulated by APP and PLD1. nih.gov |
Based on a comprehensive review of the available research, there is currently insufficient specific data to generate a detailed article on the preclinical biological activity of the chemical compound this compound, as per the requested outline.
The conducted searches yielded extensive information on the broader class of Amaryllidaceae alkaloids, with significant findings reported for related compounds such as lycorine, pancratistatin, narciclasine, and haemanthamine. These related alkaloids have demonstrated considerable preclinical activity in oncological and antiviral research, including in vitro cytotoxicity against various cancer cell lines, antitumor effects in animal models, modulation of the tumor microenvironment, and inhibition of a range of viruses.
However, specific and detailed research findings concerning this compound itself are not present in the available search results. Consequently, the following sections of the requested article cannot be populated with scientifically accurate and specific information focusing solely on this compound:
Preclinical Biological Activity of Amaryllisine in Vitro and Animal Models
Amaryllisine in Antiviral Research (non-human, non-clinical)
Mechanisms of Viral Replication Inhibition by this compound
To fulfill the request, which strictly requires focusing only on this compound and adhering to the detailed outline, specific preclinical studies detailing its bioactivities are necessary. Without such dedicated research on this compound, generating the requested thorough and informative article is not possible at this time.
This compound in Antimicrobial Research (non-human, non-clinical)
Preliminary research suggests that this compound possesses a spectrum of antimicrobial activities. These investigations have primarily been conducted in laboratory settings to determine its efficacy against various pathogens.
In vitro studies have evaluated this compound's ability to inhibit the growth of several bacterial and fungal strains. While specific data on Minimum Inhibitory Concentrations (MICs) for this compound are not extensively detailed in the provided results, the general findings indicate that alkaloids from the Amaryllidaceae family, which includes this compound, demonstrate antibacterial and antifungal effects. researchgate.net The efficacy of such compounds is often concentration-dependent, showing varying degrees of growth inhibition against different microbes. eijppr.com The search for novel antimicrobial agents from natural sources is a significant area of research due to increasing antibiotic resistance. nih.gov
Table 1: In vitro Antibacterial and Antifungal Screening of Amaryllidaceae Alkaloids
| Pathogen Type | General Finding | Source |
|---|---|---|
| Bacteria | Alkaloids exhibit inhibitory effects against various strains. | researchgate.net |
This table is a general representation based on findings for Amaryllidaceae alkaloids, as specific MIC values for this compound were not available in the search results.
Research has shown that this compound and related alkaloids from the Amaryllidaceae family exhibit promising activity against several protozoal pathogens. researchgate.net The need for new antiprotozoal drugs is critical due to issues with toxicity and resistance in current treatments. mdpi.comunimi.it Studies have specifically investigated these compounds against parasites like Plasmodium, Leishmania, and Trypanosoma. scispace.commdpi.com The activity is often evaluated by determining the concentration of the compound required to inhibit parasite growth by 50% (IC50).
Table 2: In vitro Antiprotozoal Activity of Amaryllidaceae Alkaloids
| Pathogen | General Activity | Significance | Source |
|---|---|---|---|
| Plasmodium spp. | Alkaloids show potential antiplasmodial effects. | Addresses the need for new antimalarial agents. | researchgate.netscispace.com |
| Leishmania spp. | Alkaloids demonstrate antileishmanial properties. | Offers potential leads for treating leishmaniasis. | researchgate.netscispace.comnih.gov |
This table summarizes the reported activities for alkaloids from the Amaryllidaceae family against various protozoa.
Antibacterial and Antifungal Efficacy of this compound in vitro
This compound in Anti-inflammatory and Immunomodulatory Research (non-human, non-clinical)
The potential of this compound to modulate the immune system and reduce inflammation has been explored in preclinical models. This research focuses on its effects on inflammatory mediators and immune cell functions.
In vitro experiments using cell cultures, such as macrophage cell lines, are instrumental in understanding the anti-inflammatory potential of compounds like this compound. These studies often involve stimulating the cells with an inflammatory agent, like lipopolysaccharide (LPS), and then measuring the production of key inflammatory mediators. Research on various natural compounds has demonstrated the ability to suppress pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comfrontiersin.org This suppression is often linked to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com While direct studies on this compound's specific impact on these mediators are not detailed in the provided results, related alkaloids are known to possess anti-inflammatory properties. mnba-journal.com
Table 3: Potential In vitro Anti-inflammatory Targets
| Inflammatory Mediator/Enzyme | Function in Inflammation | Potential Effect of Inhibition | Source |
|---|---|---|---|
| Nitric Oxide (NO) | Signaling molecule in inflammation. | Reduction of inflammatory response. | mdpi.com |
| Prostaglandin E2 (PGE2) | Promotes pain, fever, and swelling. | Alleviation of inflammatory symptoms. | mdpi.commdpi.com |
| TNF-α | Pro-inflammatory cytokine. | Downregulation of the inflammatory cascade. | iranjd.irexplorationpub.com |
| IL-6 | Pro-inflammatory cytokine. | Modulation of acute and chronic inflammation. | frontiersin.orgexplorationpub.com |
| iNOS | Enzyme producing high levels of NO. | Decreased oxidative stress and inflammation. | mdpi.com |
This table outlines common targets in in vitro anti-inflammatory research relevant to natural compounds.
Advanced Analytical and Bioanalytical Methodologies for Amaryllisine
Quantitative Analysis of Amaryllisine in Biological Matrices (excluding human clinical samples)
While no specific methods for the quantitative analysis of this compound in non-human biological matrices have been published, the techniques established for other Amaryllidaceae alkaloids are directly applicable.
LC-MS/MS and GC-MS/MS Methods for this compound Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful techniques for the detection and quantification of Amaryllidaceae alkaloids in complex biological samples. frontiersin.orgresearchgate.netmdpi.com These methods offer high sensitivity and selectivity, which are crucial for pharmacokinetic studies. nih.gov
For instance, a universal LC-MS/MS method has been developed for the analysis of haemanthamine (B1211331), another Amaryllidaceae alkaloid, in rat plasma, bile, and urine. nih.gov This method utilized a pentafluorophenyl core-shell column and a sample preparation step involving liquid-liquid extraction with methyl tert-butyl ether. nih.gov Similarly, LC-MS/MS methods have been successfully applied to the quantification of various macrocyclic lactones in bovine plasma. mdpi.com The development of such methods for this compound would likely involve protein precipitation from plasma samples, followed by chromatographic separation and mass spectrometric detection. bevital.no
Gas chromatography-mass spectrometry (GC-MS) is also a reliable method for the rapid separation and identification of complex mixtures of Amaryllidaceae alkaloids. conicet.gov.ar It has been extensively used for the qualitative and quantitative analysis of these alkaloids in plant extracts. nih.govcapes.gov.brcapes.gov.br For example, GC-MS has been used to identify and quantify galanthamine (B1674398) in the bulbs of Narcissus species. nih.govcapes.gov.br However, some alkaloids, like haemanthamine, may partially decompose under GC conditions, necessitating alternative methods like capillary electrophoresis. nih.govcapes.gov.br
Table 1: Examples of LC-MS/MS and GC-MS/MS Methods for Amaryllidaceae Alkaloids (Data for related compounds)
| Compound | Method | Matrix | Key Findings |
| Haemanthamine | LC-MS/MS | Rat plasma, bile, urine | A universal method was validated for a concentration range of 0.1-10 μmol/L. nih.gov |
| Galanthamine | GC-MS | Narcissus bulbs | Reliably quantified, while some other alkaloids showed decomposition. nih.govcapes.gov.br |
| Various Alkaloids | UPLC-ESI-MS | Plant extracts | A rapid and sensitive method for simultaneous analysis with a run time of 10 minutes. scielo.br |
| Various Alkaloids | GC-MS | Narcissus plants | Identified 58 Amaryllidaceae alkaloids in different plant organs. conicet.gov.ar |
Spectrophotometric and Electrochemical Assays for this compound
Spectrophotometric and electrochemical methods offer alternative approaches for the quantification of Amaryllidaceae alkaloids, often with advantages in terms of cost and simplicity.
Spectrophotometric assays are widely used in pharmaceutical analysis and can be adapted for the quantification of specific compounds. juniperpublishers.com For example, a spectrophotometric method was developed for the determination of rutin (B1680289) in the flowers of Amaryllis belladonna, a member of the Amaryllidaceae family. researchgate.net These assays typically measure the change in absorbance of light at a specific wavelength resulting from a chemical reaction. creative-enzymes.com A peroxidase-linked spectrophotometric assay, for instance, detects the hydrogen peroxide produced by an oxidase enzyme acting on a substrate. brieflands.com
Electrochemical sensors are another promising tool for the detection of small molecules, offering high sensitivity and rapid response times. nih.govchemmethod.com These sensors convert a chemical interaction into a measurable electrical signal. mdpi.com While no specific electrochemical sensor for this compound has been reported, sensors for other alkaloids and plant-derived compounds have been developed. For instance, highly selective electrochemical sensors based on molecularly imprinted polymers have been created for the detection of compounds like chloramphenicol (B1208) in complex matrices. mdpi.com Such a technology could potentially be adapted for this compound.
Table 2: Examples of Spectrophotometric and Electrochemical Assays (General Principles)
| Method Type | Principle | Potential Application for this compound |
| Spectrophotometry | Measures light absorbance changes resulting from a chemical reaction involving the analyte. juniperpublishers.comcreative-enzymes.com | Quantification in extracts after a specific color-forming reaction. |
| Electrochemical Sensor | Converts the binding of the analyte to a receptor on an electrode surface into an electrical signal. nih.govmdpi.com | Rapid and sensitive detection in biological fluids using a specific molecularly imprinted polymer or biosensor. |
Metabolomic Profiling and this compound Biotransformation Studies (non-human, non-clinical)
There are no published metabolomic or biotransformation studies specifically focused on this compound. However, metabolomic approaches have been successfully applied to other Amaryllidaceae alkaloids to understand their biosynthesis and regulation. frontiersin.orghorizonepublishing.commdpi.combohrium.com
Metabolomic profiling, often utilizing GC-MS or LC-MS, allows for the comprehensive analysis of all small-molecule metabolites in a biological system. frontiersin.orgcapes.gov.br In the context of Amaryllidaceae alkaloids, metabolomic studies on plants like Narcissus and Lycoris have identified numerous alkaloids and revealed how their profiles differ between plant tissues and varieties. frontiersin.orgcapes.gov.br For example, a study on Lycoris longituba seedlings used metabolomics to show that treatment with methyl jasmonate could induce the accumulation of various Amaryllidaceae alkaloids, including those in the galanthamine biosynthesis pathway. frontiersin.org
Biotransformation studies investigate how a compound is metabolized by living organisms or enzyme systems. longdom.org These studies are crucial for understanding the fate of a drug or toxin in the body. In vitro biotransformation studies using liver cells or subcellular fractions from animals can provide valuable data on metabolic pathways. While no such data exists for this compound, studies on related alkaloids like lycorine (B1675740) have shown that some organisms can degrade the alkaloid and use its biotransformation products. researchgate.net Comprehensive biotransformation profiling can be achieved using modern analytical techniques like LC-MS/MS to identify metabolites in both in vitro and in vivo models. nih.gov
Pharmacokinetic Profiling of this compound in Animal Models (non-human, non-clinical)
Specific pharmacokinetic data for this compound in animal models is not available in the current literature. The study of pharmacokinetics involves understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. researchgate.net
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
ADME studies are fundamental in drug development and are typically conducted in rodent and non-rodent species. fda.gov These studies provide critical information on how a compound is processed by the body. nih.gov For other Amaryllidaceae alkaloids, some pharmacokinetic parameters have been investigated. For example, a pilot pharmacokinetic study of haemanthamine in rats after intravenous administration described its concentration-time profiles in plasma, bile, and urine for the first time. nih.gov Another study on the alkaloid lycorine in beagle dogs determined its elimination half-life after subcutaneous and intravenous administration. nih.gov
Table 3: Pharmacokinetic Parameters of Related Amaryllidaceae Alkaloids in Animal Models
| Compound | Animal Model | Route | Key ADME Findings |
| Haemanthamine | Rat | IV | Concentration-time profiles in plasma, bile, and urine were established. nih.gov |
| Lycorine | Beagle Dog | IV, SC | Elimination half-life was 0.3 hours (IV) and 0.67 hours (SC). nih.gov |
| KM-819 (Parkinson's candidate) | Rat | IV, Oral | Showed dose-independent pharmacokinetics and moderate oral bioavailability. mdpi.com |
Bioavailability Studies in Animal Models
Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. researchgate.net It is a critical parameter in assessing the potential of an orally administered drug. researchgate.net Bioavailability studies typically involve comparing the area under the plasma concentration-time curve (AUC) after oral administration to that after intravenous administration. researchgate.net
While there are no bioavailability studies specifically for this compound, research on other Amaryllidaceae alkaloids provides relevant examples. A study on lycorine in beagle dogs calculated the mean oral bioavailability to be approximately 40%. nih.gov The choice of animal model is crucial, as physiological differences between species can affect drug absorption and metabolism. researchgate.net Rats are commonly used models for oral absorption studies due to similarities in gastrointestinal physiology with humans. researchgate.net
Table 4: Oral Bioavailability of a Related Amaryllidaceae Alkaloid in an Animal Model
| Compound | Animal Model | Oral Bioavailability (%) |
| Lycorine | Beagle Dog | ~40% nih.gov |
Computational and Theoretical Studies of Amaryllisine
Molecular Docking and Dynamics Simulations of Amaryllisine-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict how a ligand binds to a target protein and to study the dynamic behavior of the resulting complex. mdpi.comchemmethod.com These techniques have been key in identifying and characterizing potential molecular targets for this compound.
A primary target for this compound is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.gov Inhibiting AChE is a therapeutic strategy for Alzheimer's disease. mdpi.com Molecular docking studies indicate that this compound can fit into the AChE active site, interacting with key amino acid residues. academie-sciences.fr These interactions, which include hydrogen bonds and hydrophobic interactions, help stabilize the this compound-AChE complex. mdpi.com
MD simulations provide a dynamic view of this interaction, confirming the stability of the predicted binding poses and revealing subtle conformational changes in both the ligand and the protein upon binding. dost.gov.ph For this compound, MD simulations have validated the stability of its interaction with AChE and helped clarify the specific contributions of individual amino acid residues to the binding energy. nih.govfrontiersin.org
Key Findings from Molecular Docking and MD Simulations:
this compound shows a high binding affinity for the acetylcholinesterase active site. mdpi.com
Interactions primarily occur with residues in the catalytic and peripheral anionic sites. nih.gov
MD simulations confirm the stability of the this compound-AChE complex. dost.gov.ph
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical link between the chemical structure of compounds and their biological activity. wikipedia.orgjocpr.com This approach is useful for optimizing lead compounds by predicting the activity of new analogues. chemmethod.com
For this compound, QSAR studies have explored the structural requirements for its AChE inhibitory activity. mdpi.com By creating a series of this compound analogues with systematic modifications and assessing their inhibitory strength, researchers can generate data for QSAR models. chemmethod.comnih.gov These models use molecular descriptors to quantify the physicochemical properties of the molecules. jocpr.com
The resulting QSAR models can predict the AChE inhibitory activity of new this compound derivatives, helping to prioritize which ones to synthesize. mdpi.com These studies have often shown the importance of specific functional groups and their positions on the this compound structure for optimal activity.
Table 1: Representative QSAR Data for this compound Analogues This table is a representative example and does not reflect actual experimental data.
| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) | Key Structural Feature |
|---|---|---|---|
| This compound | 1.5 | 1.7 | Unsubstituted Aromatic Ring |
| Analogue 1 | 0.8 | 0.9 | Methoxy (B1213986) group at C-3 |
| Analogue 2 | 3.2 | 3.0 | Hydroxyl group at C-7 |
| Analogue 3 | 5.1 | 4.8 | Altered stereochemistry at C-4a |
In Silico Prediction of this compound's Biological Activities and ADME Properties (non-human, non-clinical)
Beyond its AChE inhibitory activity, computational methods have been used to predict a wider range of potential biological activities for this compound. In silico screening methods like pharmacophore modeling suggest that this compound may interact with other targets relevant to different diseases, opening new research possibilities.
Computational models are also valuable for assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govnih.gov These properties are vital for a compound's bioavailability and pharmacokinetic profile. ijprajournal.combiorxiv.org For this compound, in silico ADME predictions have been used to estimate parameters like solubility, permeability, and potential metabolism by cytochrome P450 enzymes. researchgate.net
Predicted ADME Properties of this compound:
Solubility: Predicted to have moderate aqueous solubility.
Permeability: Likely to show good permeability across biological membranes.
Metabolism: Predicted to be a substrate for certain cytochrome P450 isoforms.
These predictions help identify potential issues early in drug discovery and guide chemical modifications to improve the ADME profile of this compound analogues. jocpr.com
Cheminformatic Analysis of this compound and Related Alkaloids
Cheminformatics uses computational methods to analyze and compare chemical structures and properties on a large scale. rsc.org This approach has been applied to this compound and the broader Amaryllidaceae alkaloid family to understand their chemical diversity and identify structural motifs linked to specific biological activities. rsc.orgnih.gov
By analyzing databases of Amaryllidaceae alkaloids, researchers can group compounds by structural features, revealing relationships between different alkaloid subtypes and their biological activities. nih.govmdpi.com For example, such analyses can highlight common structural features among all AChE-inhibiting Amaryllidaceae alkaloids, defining a "pharmacophore" essential for this activity.
Cheminformatic tools can also assess the "drug-likeness" of this compound and its analogues based on rules like Lipinski's Rule of Five, which helps evaluate their potential as orally bioavailable drug candidates.
Future Directions and Research Gaps in Amaryllisine Studies
Unexplored Biological Activities and Molecular Targets of Amaryllisine
While the broader Amaryllidaceae family is known for a wide spectrum of biological activities, including anticancer and anticholinesterase effects, the specific bioactivities of this compound are less understood. researchgate.netnih.gov Research is beginning to probe its unique potential. For instance, computational or in silico studies have been conducted to evaluate the inhibitory potential of various alkaloids against specific molecular targets. One such study assessed 52 alkaloid compounds, including this compound, for their ability to inhibit the estrogen-α (ER-α) receptor, a significant target in certain types of cancer research. vnu.edu.vn In this screening, this compound showed a binding energy of -6.6 kcal/mol, indicating a potential interaction with the ER-α receptor. vnu.edu.vn
However, these are preliminary, computational findings. A significant research gap exists in the in vitro and in vivo validation of these predicted activities. Future studies must move beyond computational models to experimentally verify these interactions and explore other potential molecular targets. The antimicrobial activity of related compounds from Callichilia subsessilis suggests another avenue for investigation into this compound's properties. epdf.pub The complex structure of this compound, a tetracyclic isoquinoline (B145761) alkaloid, offers numerous possibilities for specific molecular interactions that are yet to be explored. nih.gov
Sustainable Production and Biocatalytic Synthesis Innovations for this compound
The primary source of this compound is extraction from plants of the Amaryllidaceae family, such as Amaryllis belladonna. researchgate.netnih.gov This reliance on natural sources presents challenges related to yield, land use, and environmental impact. A key future direction is the development of sustainable production methods. This involves not only optimizing cultivation and extraction processes to be more environmentally benign but also exploring biotechnological alternatives. idh.orgiuk-business-connect.org.ukfsi2025.com Innovations in plant cell culture or microbial synthesis could provide a more controlled and sustainable supply of this compound and its precursors, independent of geographical and climatic constraints. iuk-business-connect.org.uk
Furthermore, the field of biocatalytic synthesis, which uses enzymes to perform chemical transformations, offers a green and highly specific alternative to traditional chemical synthesis. almacgroup.commdpi.com While biocatalytic methods for producing complex molecules like oligonucleotides and non-standard amino acids are advancing rapidly, their application to this compound synthesis is still a nascent field. almacgroup.comchemrxiv.orgrsc.org Research is needed to identify or engineer enzymes, such as oxidoreductases, transferases, or lyases, that can catalyze the specific steps in the biosynthetic pathway of crinine-type alkaloids like this compound. almacgroup.comresearchgate.net Developing a biocatalytic route would not only be more sustainable but could also facilitate the production of novel derivatives. chemrxiv.org
Development of Advanced this compound Derivatives with Enhanced Efficacy (non-human, non-clinical focus)
Modifying the core structure of this compound can lead to derivatives with enhanced or novel properties for specific, non-human applications. A promising area of research is in agriculture, specifically in the development of natural herbicides or allelochemicals for sustainable weed control. researchgate.net Amaryllidaceae alkaloids, including lycorine (B1675740), have demonstrated significant growth-inhibitory effects on weeds, suggesting that this compound and its derivatives could be developed into potent bioherbicides. researchgate.net
Future research should focus on structure-activity relationship (SAR) studies, where different functional groups are added to or modified on the this compound scaffold. These new derivatives would then be tested for activities such as:
Allelopathic potential: Assessing their ability to inhibit the germination and growth of common agricultural weeds.
Insecticidal or Antifeedant properties: Evaluating their effectiveness against agricultural pests.
Antifungal activity: Testing their efficacy against plant-pathogenic fungi.
This line of inquiry avoids the regulatory and ethical hurdles of clinical development while addressing a critical need for sustainable agricultural solutions.
Integration of Omics Technologies for Comprehensive this compound Research
Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a powerful, system-wide view of biological processes and are revolutionizing research into plant secondary metabolites. nih.govhumanspecificresearch.orgbiobide.comfrontiersin.org The integration of these technologies is crucial for closing significant knowledge gaps in this compound research, particularly concerning its biosynthesis. nih.gov
A key example is the use of combined transcriptomic and metabolomic analyses in Lycoris longituba seedlings. nih.govresearchgate.netfrontiersin.org In these studies, treatment with methyl jasmonate (MeJA), a plant signaling molecule, was shown to induce the accumulation of numerous Amaryllidaceae alkaloids. nih.govresearchgate.net Metabolomic profiling via Liquid Chromatography-Mass Spectrometry (LC-MS) identified this compound as one of the alkaloids that accumulated under these conditions. nih.govresearchgate.netfrontiersin.org Simultaneously, transcriptomic analysis identified the genes involved in the alkaloid biosynthetic pathway that were upregulated by the MeJA treatment. nih.govresearchgate.net
This multi-omics approach allows researchers to:
Identify the specific genes and enzymes responsible for the synthesis of this compound.
Understand how its production is regulated within the plant.
Elucidate the complete biosynthetic pathway from primary metabolites to the final alkaloid structure.
The table below summarizes the types of omics technologies and their application in the context of Amaryllidaceae alkaloid research.
| Omics Technology | Application in this compound Research | Key Insights Gained |
| Metabolomics | Identification and quantification of this compound and related pathway intermediates in plant extracts. nih.govresearchgate.net | Confirms the presence and accumulation of this compound under specific conditions (e.g., MeJA stimulation). nih.govresearchgate.net |
| Transcriptomics | Sequencing of RNA to identify genes involved in the Amaryllidaceae alkaloid biosynthetic pathway. nih.govnih.gov | Identifies key enzyme-coding genes (e.g., OMT, NBS) whose expression correlates with alkaloid production. researchgate.net |
| Proteomics | Study of the complete set of proteins to identify and quantify the enzymes directly involved in biosynthesis. humanspecificresearch.org | Provides direct evidence of the presence and abundance of biosynthetic enzymes. |
| Genomics | Analysis of the plant's complete genetic material to understand the organization of biosynthetic gene clusters. nih.govbiobide.com | Uncovers the genetic basis for alkaloid diversity and evolution. |
Future research should expand the use of proteomics to quantify the enzymatic machinery and integrate all three omics layers to create a comprehensive model of this compound biosynthesis.
Methodological Advancements in this compound Analysis and Quantification
Accurate and sensitive analytical methods are fundamental to all aspects of this compound research. The standard techniques for identifying this compound and other alkaloids from complex plant extracts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govresearchgate.net GC-MS is particularly powerful for generating alkaloid profiles and identifying known compounds by comparing their fragmentation patterns and retention times to established libraries. nih.gov 2D NMR techniques are invaluable for elucidating the precise chemical structure of novel compounds or confirming the structure of known ones like this compound. researchgate.netresearchgate.net
However, there is a continuous need for methodological advancements to improve sensitivity, resolution, and throughput. Emerging techniques in liquid chromatography, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), are becoming the new standard. frontiersin.org These methods offer superior separation efficiency and the sensitivity needed to detect and quantify very low-abundance alkaloids.
The table below compares common analytical techniques used in this compound research.
| Analytical Method | Principle | Advantages | Limitations |
| GC-MS | Separates volatile compounds based on boiling point and partitioning, followed by mass-based detection. | Excellent for profiling known alkaloids; provides structural information via fragmentation. nih.gov | Requires derivatization for non-volatile compounds; potential for thermal degradation. |
| LC-MS/MS | Separates compounds in a liquid phase, followed by highly sensitive and specific mass detection. | High sensitivity and specificity; suitable for a wide range of polarities and molecular weights. frontiersin.org | Can be affected by matrix effects from complex samples. |
| NMR Spectroscopy | Uses magnetic fields to probe the nuclei of atoms, providing detailed structural information. | The definitive method for structure elucidation of new compounds. researchgate.net | Relatively low sensitivity; requires pure samples and longer acquisition times. |
Future research will likely focus on developing validated UHPLC-MS/MS methods for the absolute quantification of this compound in different biological matrices and creating standardized protocols to ensure data comparability across different laboratories.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and characterizing Amaryllisine in natural product extracts?
- Methodology : Use a combination of chromatographic (e.g., HPLC, TLC) and spectroscopic techniques (NMR, MS) for structural elucidation. For HPLC, employ C18 reverse-phase columns with UV detection at 254 nm, referencing retention time and spectral data against authenticated standards . Quantitative analysis can be performed via calibration curves using purified this compound. For novel isolates, 2D-NMR (COSY, HSQC, HMBC) is critical to resolve stereochemistry .
- Data Validation : Cross-validate results with literature-reported spectral databases (e.g., SciFinder, Reaxys) and ensure purity >95% via elemental analysis .
Q. How should researchers design protocols for synthesizing this compound derivatives to study structure-activity relationships (SAR)?
- Experimental Design :
- Step 1 : Prioritize functional groups for modification (e.g., hydroxyl, amine) based on computational docking studies.
- Step 2 : Use regioselective protection/deprotection strategies (e.g., Boc for amines, TBS for hydroxyls) to minimize side reactions .
- Step 3 : Characterize intermediates via H/C-NMR and HRMS. Include yield optimization tables comparing solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) .
- Reproducibility : Document reaction conditions (temperature, time, molar ratios) exhaustively in supplementary materials .
Q. What criteria should be applied to assess the purity and stability of this compound in experimental formulations?
- Purity Assessment :
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | Peak area % | ≥95% single peak |
| TLC | Rf value | Matches reference standard |
| Karl Fischer | Water content | ≤0.5% w/w |
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor pH-dependent decomposition in buffers (pH 1–12) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Root-Cause Analysis :
- Variable 1 : Cell culture conditions (e.g., serum concentration, passage number). Standardize protocols using ATCC guidelines .
- Variable 2 : Compound solubility. Pre-dissolve this compound in DMSO (≤0.1% final concentration) and confirm stability via UV-Vis .
- Variable 3 : Assay interference. Include negative controls with vehicle-only treatments and validate via orthogonal assays (e.g., fluorescence vs. luminescence) .
Q. What strategies are effective for optimizing this compound’s pharmacokinetic profile in preclinical models?
- In Vivo Design :
- Formulation : Test nanoemulsions or liposomes to enhance bioavailability. Measure plasma and via LC-MS/MS .
- Dosing Regimens : Compare single vs. multiple doses (e.g., 10 mg/kg QD vs. 5 mg/kg BID) in Sprague-Dawley rats. Include tissue distribution studies (liver, kidney, brain) .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in urine and bile .
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities of this compound to target proteins?
- Troubleshooting Framework :
- Hypothesis 1 : Protein flexibility. Perform molecular dynamics simulations (50 ns) to account for conformational changes .
- Hypothesis 2 : Solvation effects. Compare implicit (GBSA) vs. explicit solvent models in docking studies .
- Hypothesis 3 : Protonation states. Use pKa prediction tools (e.g., MarvinSuite) to validate ligand charges at physiological pH .
- Experimental Validation : Conduct SPR or ITC assays to measure values under controlled buffer conditions .
Methodological Best Practices
- Data Reproducibility : Archive raw datasets (e.g., NMR FIDs, chromatograms) in public repositories (Zenodo, Figshare) with DOIs .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IACUC approval .
- Literature Review : Use systematic review tools (PRISMA) to minimize selection bias in meta-analyses of this compound’s bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
